The Strategic Importance of 3-Bromo-2-methyl-1,8-naphthyridine: A Technical Primer for Advanced Research
The Strategic Importance of 3-Bromo-2-methyl-1,8-naphthyridine: A Technical Primer for Advanced Research
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Heterocycle
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding and metal coordination have rendered it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds.[3][4][5] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7]
This guide focuses on a specific, strategically substituted derivative: 3-Bromo-2-methyl-1,8-naphthyridine . The deliberate placement of a bromine atom at the 3-position and a methyl group at the 2-position introduces unique electronic and steric features. These modifications are not merely decorative; they are key to unlocking novel chemical reactivity and tuning the molecule's interaction with biological targets. The bromine atom serves as a versatile synthetic handle for further functionalization, while the adjacent methyl group can influence the molecule's conformation and metabolic stability.
This document will provide an in-depth analysis of the chemical properties, plausible synthetic routes, and potential applications of 3-Bromo-2-methyl-1,8-naphthyridine, offering a technical resource for researchers engaged in drug discovery and materials science.
Physicochemical Properties: A Quantitative Overview
While specific experimental data for 3-Bromo-2-methyl-1,8-naphthyridine is not extensively reported in publicly available literature, we can predict its core physicochemical properties based on the well-characterized 1,8-naphthyridine framework and related substituted analogs.[1][8][9]
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₉H₇BrN₂ | Based on the chemical structure. |
| Molecular Weight | ~223.07 g/mol | Calculated from the atomic weights of the constituent elements.[9] |
| Appearance | Likely a pale yellow to off-white solid | The parent 1,8-naphthyridine is a yellow solid.[1] Substituents can modify the chromophore, but significant color is not expected. |
| Melting Point | Estimated: 100-150 °C | The parent 1,8-naphthyridine melts at 98-99 °C.[1] The introduction of a methyl and a bromo group will increase the molecular weight and likely the crystal lattice energy, thus raising the melting point. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol). | The heterocyclic nitrogens offer some polarity, but the overall aromatic system and the bromine atom contribute to its lipophilicity. |
| Lipophilicity (LogP) | Estimated: 2.5 - 3.5 | The parent 3-bromo-1,8-naphthyridine has a calculated LogP of 2.39.[8] The addition of a methyl group will further increase its lipophilicity. |
| Spectroscopic Data | ||
| ¹H NMR | Aromatic protons expected in the range of δ 7.0-9.0 ppm. The methyl group protons would appear as a singlet around δ 2.5-3.0 ppm. | The chemical shifts will be influenced by the electron-withdrawing effect of the bromine and the electron-donating effect of the methyl group. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 120-160 ppm. The methyl carbon would appear around δ 20-25 ppm. The carbon bearing the bromine atom will be significantly shifted. | |
| Mass Spectrometry | Expected [M+H]⁺ at m/z ~223 and ~225 in an approximately 1:1 ratio, characteristic of a monobrominated compound. | The isotopic pattern of bromine is a key diagnostic feature. |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-2-methyl-1,8-naphthyridine can be approached through several established methodologies for constructing the 1,8-naphthyridine ring system, followed by or incorporating the desired substitution pattern. The Friedländer annulation and its variations are particularly powerful in this regard.
Proposed Synthetic Workflow: Modified Friedländer Annulation
A plausible and efficient route involves the condensation of a 2-aminonicotinaldehyde derivative with a ketone bearing an α-methylene group, followed by bromination.
Step 1: Synthesis of 2-Methyl-1,8-naphthyridine
This initial step involves the reaction of 2-aminonicotinaldehyde with acetone in the presence of a base catalyst.
Figure 1. Proposed synthesis of 2-Methyl-1,8-naphthyridine.
Step 2: Electrophilic Bromination
The resulting 2-methyl-1,8-naphthyridine can then be subjected to electrophilic bromination. The electron-rich nature of the pyridine ring directs the incoming electrophile. The 3-position is activated by the electron-donating methyl group at the 2-position and is a common site for electrophilic attack in such systems.
Experimental Protocol:
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Reaction Setup: To a solution of 2-methyl-1,8-naphthyridine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining bromine.
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Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Strategic Applications
The chemical reactivity of 3-Bromo-2-methyl-1,8-naphthyridine is dominated by the presence of the bromine atom at the 3-position, which serves as a versatile linchpin for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.[10] These reactions allow for the introduction of a diverse array of substituents, enabling the rapid generation of libraries of novel 1,8-naphthyridine derivatives for biological screening.
Figure 2. Versatility of 3-Bromo-2-methyl-1,8-naphthyridine in cross-coupling.
Causality in Experimental Choices:
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Choice of Catalyst: The selection of the palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed in Suzuki and Buchwald-Hartwig reactions to facilitate oxidative addition and reductive elimination steps.
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Solvent and Base: The choice of solvent and base is dependent on the specific coupling reaction and the nature of the substrates. Aprotic polar solvents like DMF or dioxane are commonly used, and inorganic bases such as potassium carbonate or cesium carbonate are often employed to facilitate the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system can also facilitate nucleophilic aromatic substitution (SNAr) at the 3-position, particularly with strong nucleophiles. The electron-withdrawing effect of the ring nitrogens enhances the electrophilicity of the carbon bearing the bromine, making it susceptible to nucleophilic attack.
Potential Applications in Drug Discovery and Materials Science
The strategic design of 3-Bromo-2-methyl-1,8-naphthyridine positions it as a highly valuable building block for the synthesis of novel compounds with potential applications in several fields.
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Oncology: The 1,8-naphthyridine scaffold is present in several anticancer agents. The ability to readily diversify the 3-position of 3-Bromo-2-methyl-1,8-naphthyridine allows for the exploration of structure-activity relationships in the development of new kinase inhibitors or DNA-interacting agents.
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Infectious Diseases: Given the historical success of nalidixic acid and other 1,8-naphthyridine-based antibiotics, new derivatives are continuously being explored for their antibacterial and antiviral properties.[7][10] The functionalization of the 3-position can lead to compounds with improved potency, altered spectrum of activity, and reduced susceptibility to resistance mechanisms.
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Neuroscience: Derivatives of 1,8-naphthyridine have shown promise in the treatment of neurological disorders, including Alzheimer's disease and depression.[3][4] The ability to fine-tune the physicochemical properties of the molecule through substitution at the 3-position is critical for achieving the desired blood-brain barrier penetration and target engagement.
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Organic Electronics: The rigid, planar structure and tunable electronic properties of the 1,8-naphthyridine core make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[6] The introduction of various substituents via the bromo group can modulate the emission color and charge transport properties of the resulting materials.[6]
Conclusion
3-Bromo-2-methyl-1,8-naphthyridine is a strategically designed heterocyclic building block with significant potential for the development of novel therapeutic agents and advanced materials. Its unique substitution pattern provides a versatile platform for chemical diversification, enabling the systematic exploration of structure-property relationships. While direct experimental data for this specific compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of the 1,8-naphthyridine scaffold and its derivatives. This technical guide serves as a foundational resource for researchers seeking to leverage the unique attributes of 3-Bromo-2-methyl-1,8-naphthyridine in their scientific endeavors.
References
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- Abdellatif, K. R. A., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2539–2545.
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ResearchGate. (2020, January). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22935-22949.
- Bano, S., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Pharmaceutical Design, 20(24), 3895-3914.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
- Singh, U. P., & Bhat, H. R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Journal of the Iranian Chemical Society, 18(10), 2461-2483.
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ResearchGate. (2014, May). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
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ResearchGate. (2022, January). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]
- Golec, B., et al. (2022). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules, 27(15), 4974.
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